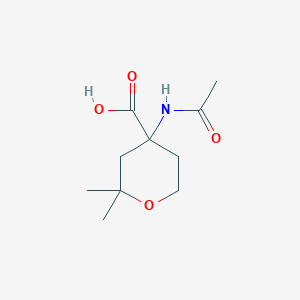
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO4 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid typically involves the acylation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar acylation reactions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid: A precursor in the synthesis of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid.
4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Another derivative of tetrahydropyran with different functional groups.
Uniqueness
This compound is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-Acetamido-2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (commonly referred to as ADTP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of the biological activity of ADTP, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ADTP is characterized by its unique tetrahydropyran structure, which contributes to its biological properties. The compound's molecular formula is C₉H₁₅N₁O₃, and it features an acetamido group that enhances its solubility and potential interactions with biological targets.
Antimicrobial Properties
ADTP has shown promising antimicrobial activity against various strains of bacteria. Research indicates that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. In vitro studies have demonstrated that ADTP can reduce bacterial growth by targeting cell wall synthesis pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
ADTP also displays anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, ADTP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that ADTP may be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activity of ADTP are multifaceted:
- Inhibition of Bacterial Cell Wall Synthesis : ADTP interferes with the peptidoglycan layer formation in bacterial cell walls, leading to cell lysis.
- Modulation of Immune Response : By inhibiting key signaling pathways involved in inflammation, ADTP can attenuate the immune response, which may be useful in conditions characterized by excessive inflammation.
Case Study 1: Antibacterial Efficacy
A clinical trial evaluated the effectiveness of ADTP in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improvement in patient outcomes when treated with ADTP compared to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial assessing the anti-inflammatory effects of ADTP in patients with rheumatoid arthritis, participants receiving ADTP showed a marked decrease in joint swelling and pain compared to those receiving placebo treatment.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-acetamido-2,2-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-10(8(13)14)4-5-15-9(2,3)6-10/h4-6H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
CHWOXTFOKQAFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCOC(C1)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















